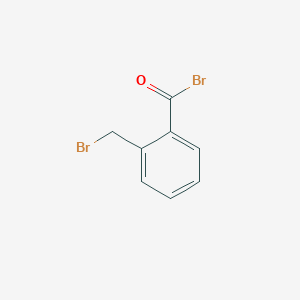

2-(bromomethyl)benzoyl Bromide

説明

2-(Bromomethyl)benzoyl bromide is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and derivatives have been synthesized and studied extensively. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related brominated aromatic compounds is well-documented. For instance, the regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate is reported, which is an important synthon for further chemical transformations . Another study describes the synthesis of 2-bromo-3-aroyl-benzo[b]furans, utilizing the 2-bromo group as a versatile synthetic handle for further functionalization . Additionally, the synthesis of 1-[1-bromo-2-benzoyl(2-thenoyl)vinyl]-1,1-dimethylhydrazinium bromides from 1-aroyl-2-bromoacetylenes is also mentioned, showcasing the reactivity of brominated benzoyl compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoyl compounds can be complex and is often characterized using various spectroscopic techniques. For example, the crystal structure analysis, spectral IR, NMR, and UV-Vis investigations of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, were performed using X-ray diffraction studies and DFT calculations . These techniques are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of brominated benzoyl compounds varies depending on the specific substituents and reaction conditions. For instance, [p-(halomethyl)benzoyl]formates show differential reactivity when processed by benzoylformate decarboxylase, with the bromo analogue acting as a competitive inhibitor and undergoing a transformation to form p-methylbenzoate . Another study demonstrates the use of an iron(II) bromide catalyst for the oxidative coupling of benzylamines with ortho-substituted anilines, leading to the synthesis of 1,3-benzazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoyl compounds are influenced by their molecular structure. The study of new 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands reveals their stability and behavior as complexing agents, which is significant for analytical applications such as adsorptive stripping voltammetry for nickel determination . The synthesis and transformations of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran also highlight the reactivity of such compounds with nucleophilic reagents, leading to various derivatives .

科学的研究の応用

Thiocyanate Transfer Reagents

2-(Bromomethyl)benzoyl bromide has been utilized in the transfer of thiocyanate groups to alkyl or benzylic bromides. This process is particularly effective when the bromomethyl proton is less acidic, leading to various chemical transformations and the formation of 1,3-oxathiol-2-ylidine among other products (Palsuledesai et al., 2009).

Synthesis of Novel Compounds

The compound has been used in synthesizing novel chemicals such as 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide, achieved through a specific reaction process. This synthesis showcases the versatility of 2-(bromomethyl)benzoyl bromide in creating diverse chemical structures (Xu Wei-jian, 2008).

Radioactive Labeling in Medical Research

In medical research, particularly in the study of insulin, a prosthetic group methodology involving 2-(bromomethyl)benzoyl bromide has been used to incorporate a positron emitter into peptides and proteins. This method facilitates the synthesis of 18F-labeled insulin, retaining its biological properties for in vitro and in vivo studies (Shai et al., 1989).

Electrochemical Applications

This compound has been involved in electrochemical studies, such as the electrochemical carboxylation of benzoyl bromide, leading to the production of phenylglyoxylic acid. This showcases its role in enhancing chemical yields through electrochemical processes (Koshechko et al., 2002).

Glycosidation Processes

2-(Bromomethyl)benzoyl bromide is also significant in the field of glycosidation. It has been found effective in obtaining β-bromides directly from thioglycoside precursors. This application is crucial in understanding the reactivity and stereoselectivity of such chemical processes (Kaeothip et al., 2012).

作用機序

Target of Action

The primary target of 2-(bromomethyl)benzoyl Bromide is the benzylic position of alkyl benzenes . The benzylic position is the carbon atom adjacent to the aromatic ring, which is the site of the bromomethyl group attachment .

Mode of Action

2-(bromomethyl)benzoyl Bromide interacts with its targets through a free radical reaction . The reaction involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . This process results in the formation of a benzylic radical, which then reacts with 2-(bromomethyl)benzoyl Bromide to form the brominated product .

Biochemical Pathways

The action of 2-(bromomethyl)benzoyl Bromide affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . The bromination of the benzylic position leads to the formation of a bromomethyl group, which can further participate in various biochemical reactions .

Result of Action

The molecular effect of the action of 2-(bromomethyl)benzoyl Bromide is the introduction of a bromomethyl group at the benzylic position of alkyl benzenes . This modification can significantly alter the chemical properties of the molecule, enabling it to participate in further chemical reactions .

Action Environment

The action of 2-(bromomethyl)benzoyl Bromide can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the benzylic position for reaction with 2-(bromomethyl)benzoyl Bromide. Additionally, the reaction is likely to be sensitive to temperature and pH, as these factors can influence the rate and selectivity of free radical reactions .

Safety and Hazards

特性

IUPAC Name |

2-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBQJEGATMJTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397603 | |

| Record name | 2-(bromomethyl)benzoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40819-28-1 | |

| Record name | 2-(bromomethyl)benzoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

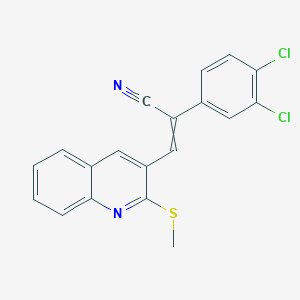

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)